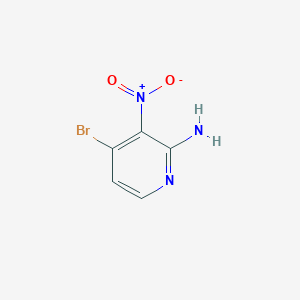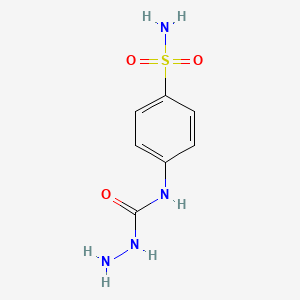
N-(4-Sulfamoylphenyl)hydrazinecarboxamide
Overview
Description
N-(4-Sulfamoylphenyl)hydrazinecarboxamide (SPH) is an organic compound that has been studied for its potential applications in scientific research. It is a colorless solid that can be synthesized in the laboratory and has been used in various experiments. SPH has been studied for its biochemical and physiological effects, as well as its potential uses in future research.
Scientific Research Applications
Antimicrobial Applications
N-(4-Sulfamoylphenyl)hydrazinecarboxamide and its derivatives have been extensively studied for their antimicrobial properties. Research has shown that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a study by El-Gaby (2000) demonstrated the synthesis of various derivatives containing sulfonamido moieties that showed in vitro antimicrobial activity against various bacterial strains (El-Gaby, 2000). Similarly, Darwish (2014) reported on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, which were evaluated as antimicrobial agents (Darwish, 2014).
Synthesis and Characterization
Several studies have focused on the synthesis and structural characterization of compounds containing the this compound group. Research by Attia et al. (2012) provided insight into the crystal structure of a related compound, contributing to a deeper understanding of its physical and chemical properties (Attia et al., 2012).
Potential Anticancer Applications
Recent research has also explored the potential use of sulfonamide derivatives, including this compound, as anticancer agents. Mohamed et al. (2022) synthesized a series of new sulfonamide drugs and evaluated their anticancer effects against breast carcinoma cell lines, revealing promising results (Mohamed et al., 2022).
Applications in Molecular Docking Studies
The use of this compound derivatives in molecular docking studies has been noted, particularly in the context of drug development. For example, Ulus et al. (2013) synthesized novel acridine sulfonamide compounds from N-(4-sulfamoylphenyl)benzamide and investigated their inhibitory activity against metalloenzyme carbonic anhydrase, a target in drug development (Ulus et al., 2013).
Environmental and Biophysical Interactions
Sulfonamide drugs, including derivatives of this compound, have been studied for their environmental impact and biophysical interactions. Research in this area includes studies on the biodegradation and toxicity of these compounds in environmental settings (Ovung & Bhattacharyya, 2021).
Properties
IUPAC Name |
1-amino-3-(4-sulfamoylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3S/c8-11-7(12)10-5-1-3-6(4-2-5)15(9,13)14/h1-4H,8H2,(H2,9,13,14)(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQDDJQZIDKYLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NN)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80529825 | |
| Record name | N-(4-Sulfamoylphenyl)hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80529825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87013-80-7 | |
| Record name | N-(4-Sulfamoylphenyl)hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80529825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)
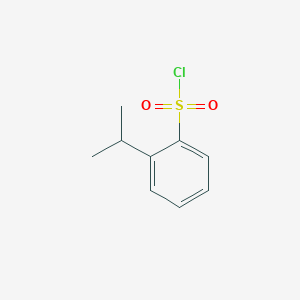

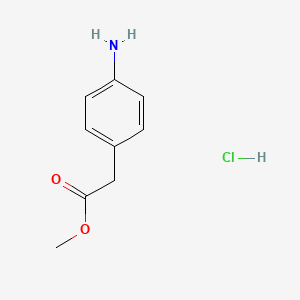
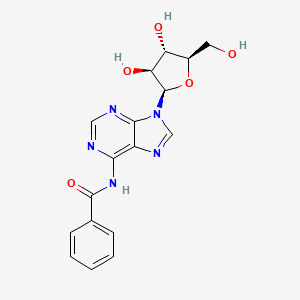


![1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1281726.png)
